molecular formula ClHO3S<br>SO2(OH)Cl<br>ClHO3S B046556 Chlorosulfonic acid CAS No. 7790-94-5

Chlorosulfonic acid

Cat. No. B046556
CAS RN: 7790-94-5
M. Wt: 116.53 g/mol
InChI Key: XTHPWXDJESJLNJ-UHFFFAOYSA-N
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Patent
US04855423

Procedure details

German Published Application DAS 1,191,652 states that, for example, pyridinium ethylsulfate (2-pyridinium-1-sulfatoethane) can be prepared in an expensive procedure by reacting hydroxyethylpyridinium chloride, obtained from pyridine and ethylenechlorohydrin, with chlorosulfonic acid. In this procedure too, the yield and purity are unsatisfactory.
Name
pyridinium ethylsulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][S:4]([O-:7])(=O)=[O:5])[CH3:2].[NH+]1C=CC=CC=1.[Cl-:14].OCC[N+]1C=CC=CC=1>N1C=CC=CC=1>[CH2:2]([Cl:14])[CH2:1][OH:3].[Cl:14][S:4]([OH:7])(=[O:5])=[O:3] |f:0.1,2.3|

Inputs

Step One
Name
pyridinium ethylsulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OS(=O)(=O)[O-].[NH+]1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].OCC[N+]1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CO)Cl
Name
Type
product
Smiles
ClS(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04855423

Procedure details

German Published Application DAS 1,191,652 states that, for example, pyridinium ethylsulfate (2-pyridinium-1-sulfatoethane) can be prepared in an expensive procedure by reacting hydroxyethylpyridinium chloride, obtained from pyridine and ethylenechlorohydrin, with chlorosulfonic acid. In this procedure too, the yield and purity are unsatisfactory.
Name
pyridinium ethylsulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][S:4]([O-:7])(=O)=[O:5])[CH3:2].[NH+]1C=CC=CC=1.[Cl-:14].OCC[N+]1C=CC=CC=1>N1C=CC=CC=1>[CH2:2]([Cl:14])[CH2:1][OH:3].[Cl:14][S:4]([OH:7])(=[O:5])=[O:3] |f:0.1,2.3|

Inputs

Step One
Name
pyridinium ethylsulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OS(=O)(=O)[O-].[NH+]1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].OCC[N+]1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CO)Cl
Name
Type
product
Smiles
ClS(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04855423

Procedure details

German Published Application DAS 1,191,652 states that, for example, pyridinium ethylsulfate (2-pyridinium-1-sulfatoethane) can be prepared in an expensive procedure by reacting hydroxyethylpyridinium chloride, obtained from pyridine and ethylenechlorohydrin, with chlorosulfonic acid. In this procedure too, the yield and purity are unsatisfactory.
Name
pyridinium ethylsulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][S:4]([O-:7])(=O)=[O:5])[CH3:2].[NH+]1C=CC=CC=1.[Cl-:14].OCC[N+]1C=CC=CC=1>N1C=CC=CC=1>[CH2:2]([Cl:14])[CH2:1][OH:3].[Cl:14][S:4]([OH:7])(=[O:5])=[O:3] |f:0.1,2.3|

Inputs

Step One
Name
pyridinium ethylsulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OS(=O)(=O)[O-].[NH+]1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].OCC[N+]1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CO)Cl
Name
Type
product
Smiles
ClS(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.